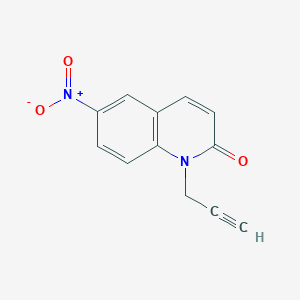
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ニトロ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン: は、キノリンファミリーに属する有機化合物です。キノリン誘導体は、多様な生物活性で知られており、医薬品化学で広く使用されています。この特定の化合物は、6位にニトロ基、1位にプロプ-2-イン-1-イル基、およびキノリン-2(1H)-オンコア構造を特徴としています。
2. 製法
合成経路と反応条件
6-ニトロ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オンの合成は、さまざまな合成経路によって達成できます。一般的な方法の1つは、次の手順を含みます。
キノリンのニトロ化: キノリンは、濃硫酸と硝酸の混合物を使用してニトロ化され、6位にニトロ基を導入します。
アルキル化: ニトロ化されたキノリンは、次に、炭酸カリウムなどの塩基の存在下でプロパルギルブロミドとアルキル化され、1位にプロプ-2-イン-1-イル基を導入します。
環化: 得られた中間体は、環化してキノリン-2(1H)-オンコア構造を形成します。
工業生産方法
この化合物の工業生産は、同様の手順を含みますが、より大規模で行われ、収率と純度の最適化が行われます。連続フローリアクターと高度な精製技術の使用により、プロセスの効率が向上する可能性があります。
3. 化学反応解析
反応の種類
6-ニトロ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン: は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノリン-2,6-ジオン誘導体を形成できます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。
置換: プロプ-2-イン-1-イル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 炭素担持パラジウムまたは塩酸中の塩化スズ(II)による水素ガス。
置換: 塩基の存在下でアミンやチオールなどの求核剤。
主な生成物
酸化: キノリン-2,6-ジオン誘導体。
還元: 6-アミノ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン。
置換: 使用した求核剤に応じて、さまざまな置換キノリン誘導体。
4. 科学研究の応用
6-ニトロ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン: は、いくつかの科学研究の応用があります。
医薬品化学: 抗がん剤、抗菌剤、および抗炎症剤としての可能性について研究されています。
生物学的研究: この化合物は、酵素や受容体などの生物学的標的との相互作用を理解するための研究に使用されています。
材料科学: その独自の電子特性により、有機エレクトロニクスおよびフォトニクスでの使用の可能性が探求されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the following steps:
Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated quinoline is then subjected to alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group at the 1-position.
Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2(1H)-one core structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,6-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinolin-2,6-dione derivatives.
Reduction: 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
作用機序
6-ニトロ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン の作用機序には、特定の分子標的との相互作用が含まれます。
酵素阻害: この化合物は、がん細胞の増殖または微生物の増殖に関与する酵素を阻害する可能性があります。
受容体結合: 炎症経路に関与する受容体に結合し、免疫応答を調節する可能性があります。
6. 類似の化合物との比較
6-ニトロ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン: は、以下のような他のキノリン誘導体と比較できます。
6-ニトロキノリン-2(1H)-オン: プロプ-2-イン-1-イル基がなく、生物活性が異なります。
1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン: ニトロ基がなく、反応性と用途が異なります。
6-アミノ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン: アミノ基は、ニトロ基とは異なる化学的性質と生物活性を提供します。
6-ニトロ-1-(プロプ-2-イン-1-イル)キノリン-2(1H)-オン の独自性は、その特定の置換パターンにあり、これは異なる化学反応性と生物学的性質を与えています。
類似化合物との比較
6-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: can be compared with other quinoline derivatives such as:
6-Nitroquinolin-2(1H)-one: Lacks the prop-2-yn-1-yl group, resulting in different biological activities.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the nitro group, affecting its reactivity and applications.
6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one: The amino group provides different chemical properties and biological activities compared to the nitro group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
特性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
6-nitro-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8N2O3/c1-2-7-13-11-5-4-10(14(16)17)8-9(11)3-6-12(13)15/h1,3-6,8H,7H2 |
InChIキー |
FNHZPUFXBQLIGV-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



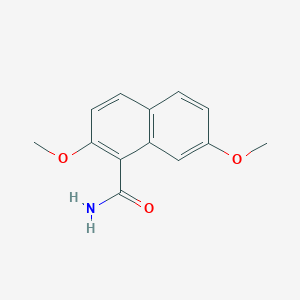
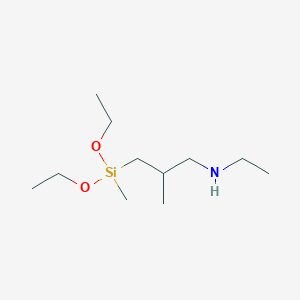


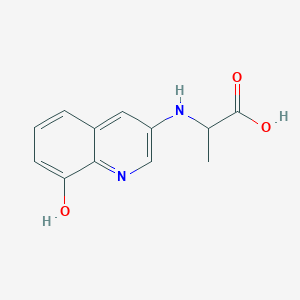
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)


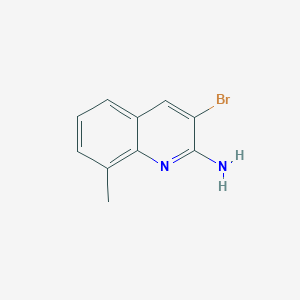
![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)
